4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one
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Overview
Description
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is a spiro compound characterized by a unique bicyclic structure containing both oxygen and nitrogen atoms. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluoromethyl group with a spiro[5.5]undecane derivative, resulting in the formation of the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spiro structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the spiro structure, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Scientific Research Applications
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into various binding sites, making it a versatile molecule for studying interactions at the molecular level. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-(fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one: A similar compound with a fluoromethyl group, used in similar applications.
1,7-dioxa-4,10-dithiaspiro[5.5]undecane: Another spiro compound with sulfur atoms in the structure.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: A derivative with aryl groups, used in medicinal chemistry.
Uniqueness
4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one is unique due to its specific combination of oxygen and nitrogen atoms in the spiro structure. This combination provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6-8-3-7(5-12-6)4-11-2-1-9-7/h9H,1-5H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTBJKSXPSYQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1)CNC(=O)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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